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molecular formula C12H17NO2 B1282694 Methyl 3-(benzylamino)butanoate CAS No. 40871-00-9

Methyl 3-(benzylamino)butanoate

Cat. No. B1282694
M. Wt: 207.27 g/mol
InChI Key: BNNDKMWWUARZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07626034B2

Procedure details

Ru(OCOCH3)2((R)-dm-binap)(20.5 mg, 0.0215 mmol), methyl acetoacetate (500 mg, 4.305 mmol), benzylamine (461 mg, 4.305 mmol) and methanol (2.5 mL) were placed in a 2.5 mL-stainless autoclave under atmosphere of nitrogen, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled down to room temperature, and acetic acid (259 mg, 4.305 mmol) was added thereto. The mixture was further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours. After completion of the reaction, the solvent was removed by evaporation in vacuo, and the residue was purified by column chromatography on silica gel (eluent:hexane ethyl acetate/triethylamine=75/25/5) to give the objective methyl (−)-3-(benzylamino)butanoate (141 mg) as a colorless oil in 15.8% yield. The enantiomeric excess of the resulting methyl (−)-3-(benzylamino)butanoate was determined to be 44.5% ee by HPLC analysis using a CHIRALCEL OD-H column.
[Compound]
Name
Ru(OCOCH3)2((R)-dm-binap)
Quantity
20.5 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
461 mg
Type
reactant
Reaction Step Three
Quantity
259 mg
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)(=O)C>CO>[CH2:9]([NH:16][CH:3]([CH3:5])[CH2:2][C:1]([O:7][CH3:8])=[O:6])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Ru(OCOCH3)2((R)-dm-binap)
Quantity
20.5 mg
Type
reactant
Smiles
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
461 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
259 mg
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
STIRRING
Type
STIRRING
Details
The mixture was further stirred under a hydrogen pressure of 3 MPa at 80° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent:hexane ethyl acetate/triethylamine=75/25/5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 15.8%
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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